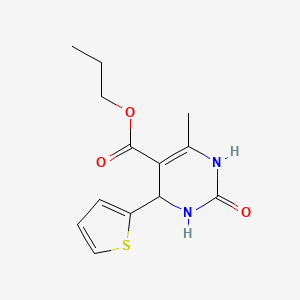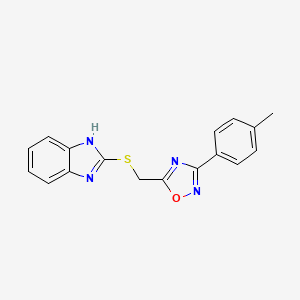
5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a benzimidazole moiety linked to an oxadiazole ring via a sulfanylmethyl group, with a 4-methylphenyl substituent on the oxadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of Benzimidazole Derivative: The starting material, o-phenylenediamine, undergoes cyclization with formic acid or orthoesters to form the benzimidazole core.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable alkylating agent, such as chloromethyl methyl sulfide, to introduce the sulfanylmethyl group.
Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with an appropriate nitrile oxide precursor to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, palladium catalyst
Substitution: Nitric acid, sulfuric acid, halogens
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Nitro, sulfonyl, halogenated derivatives
Applications De Recherche Scientifique
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mécanisme D'action
The mechanism of action of 5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-benzimidazol-2-yl derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their diverse pharmacological properties.
Uniqueness
5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the combination of the benzimidazole and oxadiazole moieties, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-6-8-12(9-7-11)16-20-15(22-21-16)10-23-17-18-13-4-2-3-5-14(13)19-17/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUUEVWGVRUVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(5-Amino-4-methyl-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B3985267.png)
![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}pyrrolidine](/img/structure/B3985268.png)
![1-[4-(dimethylamino)benzoyl]-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3985273.png)
![3,5-DIMETHYL 1-(ADAMANTAN-1-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3985291.png)
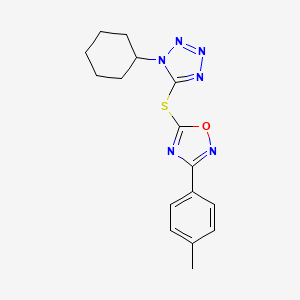
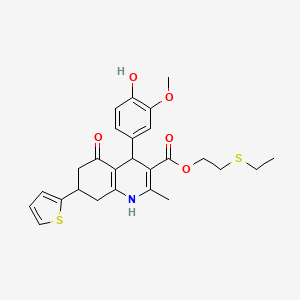
![2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3985310.png)
![2-(2,4-dichlorophenoxy)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B3985317.png)
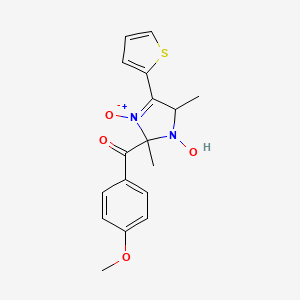
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B3985333.png)
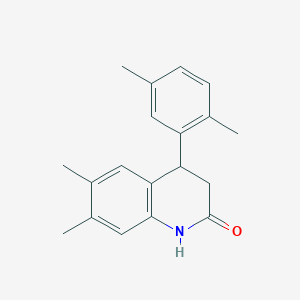
![3,4-dihydro-1H-naphtho[3,2-g][1,5]benzothiazepine-2,8,13-trione](/img/structure/B3985338.png)
